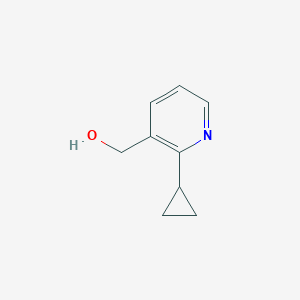

2-cyclopropyl-3-Pyridinemethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(2-cyclopropylpyridin-3-yl)methanol |

InChI |

InChI=1S/C9H11NO/c11-6-8-2-1-5-10-9(8)7-3-4-7/h1-2,5,7,11H,3-4,6H2 |

InChI Key |

MGSVTWUKOYDADV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=CC=N2)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopropyl 3 Pyridinemethanol and Its Precursors

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials through a series of imaginary bond disconnections. For 2-cyclopropyl-3-pyridinemethanol, several logical retrosynthetic pathways can be envisioned.

A primary strategy involves the late-stage introduction of the key functional groups—the cyclopropyl (B3062369) and methanol (B129727) moieties—onto a pre-existing pyridine (B92270) ring. This approach relies on two key disconnections:

C2-Cyclopropyl Bond Disconnection: This disconnection suggests a precursor such as a 2-halopyridine (e.g., 2-bromo-3-pyridinemethanol) that can be coupled with a cyclopropyl source using transition-metal catalysis.

C3-Methanol Bond Disconnection: This disconnection points towards a precursor like 2-cyclopropyl-3-cyanopyridine or 2-cyclopropyl-pyridine-3-carbaldehyde, where the cyano or aldehyde group can be reduced to the required hydroxymethyl group.

A more convergent approach involves constructing the pyridine ring itself with the substituents already in place or in a precursor form. This leads to disconnections that break the heterocyclic ring, suggesting pathways such as:

Multi-component Reactions (MCRs): Breaking down the pyridine ring into three or more simple, acyclic components that can be assembled in a single pot. acsgcipr.orgresearchgate.net

Cycloaddition Reactions: Envisioning the pyridine ring as the product of a [4+2] cycloaddition (Diels-Alder type reaction), which disconnects the molecule into a diene and a dienophile. nih.govacsgcipr.org

These distinct strategies form the basis for the advanced synthetic methodologies discussed in the subsequent sections.

Direct Synthetic Routes to the Pyridine Core with Cyclopropyl and Methanol Functionalities

Synthesizing the pyridine ring with the desired functionalities already incorporated is an efficient strategy that can reduce the number of synthetic steps.

Cycloaddition Reactions in Pyridine Synthesis

The formation of six-membered rings via [4+2] cycloaddition, or the Diels-Alder reaction, is a powerful tool in organic synthesis. nih.gov The construction of a pyridine ring can be achieved through a hetero-Diels-Alder reaction, where the diene or dienophile contains a nitrogen atom. In the context of this compound, this would hypothetically involve the reaction of a 1-aza-diene with a cyclopropyl-containing dienophile. Enzymes known as Diels-Alderases have been identified in nature that catalyze such transformations to form pyridine rings in biosynthetic pathways. nih.gov

Another related strategy is the Ciamician-Dennstedt rearrangement, which involves the ring expansion of a pyrrole (B145914) derivative upon reaction with a dihalocarbene. youtube.com This method could potentially be adapted to generate a substituted pyridine from a correspondingly substituted pyrrole precursor.

Transition Metal-Catalyzed Coupling Reactions for Substituted Pyridines

Transition-metal catalysis is fundamental to modern organic synthesis. While often used for functionalizing existing rings, catalytic cycles can also be employed to construct the pyridine core itself. For instance, catalyzed cycloaddition or annulation reactions of alkynes, nitriles, and other small molecules can forge the heterocyclic ring system. Manganese-catalyzed ring expansion of cycloalkenes offers a modern route to pyridine derivatives. organic-chemistry.org These methods provide pathways to highly substituted pyridines that might be difficult to access through traditional means.

Multi-component Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net Several named reactions are used for pyridine synthesis, including the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses. acsgcipr.org

A modern example demonstrates a one-pot, three-component protocol for synthesizing 3-sulfonyl-2-aminopyridines, which are valuable building blocks. acs.org This reaction couples N,N-dimethylacroleines, sulfonylacetonitriles, and ammonia. acs.org Notably, the study successfully synthesized a cyclopropyl-substituted derivative (2-amino-3-(cyclopropylsulfonyl)pyridine), albeit in a lower yield (51%) and requiring a longer reaction time (47-96 hours) compared to less sterically demanding alkyl groups. acs.org This highlights both the potential and the challenges of incorporating sterically hindered groups like cyclopropane (B1198618) in MCRs. A hypothetical adaptation of this MCR, using a different cyclopropyl-containing building block and subsequent functional group transformations, could provide a convergent route to the target molecule.

| Substituent (R) | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethyl | 2-amino-3-(ethylsulfonyl)pyridine | 90 | N/A |

| Benzyl | 2-amino-3-(benzylsulfonyl)pyridine | 76 | N/A |

| Isopropyl | 2-amino-3-(isopropylsulfonyl)pyridine | 85 | N/A |

| Cyclopropyl | 2-amino-3-(cyclopropylsulfonyl)pyridine | 51 | 47-96 |

| tert-Butyl | 2-amino-3-(tert-butylsulfonyl)pyridine | 20 | 47-96 |

Synthesis of Precursors and Functionalization Strategies

This approach involves modifying a simpler, pre-formed pyridine scaffold. The key challenge lies in the selective introduction of the cyclopropyl group.

Introduction of the Cyclopropyl Moiety onto Pyridine Scaffolds

The introduction of a cyclopropyl group onto a heterocyclic ring is a common objective in medicinal chemistry. A highly effective and widely used method is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with cyclopropylboronic acid or its esters.

Research into the synthesis of cyclopropylthiophenes has demonstrated a highly efficient catalytic system for this transformation, consisting of palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst and dicyclohexyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane (SPhos) as the ligand. nih.gov This system, using potassium phosphate (B84403) (K₃PO₄) as the base, successfully coupled various bromothiophenes with cyclopropylboronic acid in high yields (77-93%) on a large scale. nih.gov This methodology is directly transferable to the synthesis of cyclopropylpyridines from their corresponding bromo- or chloro-precursors, representing a robust and scalable method for forging the crucial C-C bond to the cyclopropyl ring. For the synthesis of this compound, this would involve starting with a precursor like 2-bromo-3-pyridinemethanol or 2-bromo-3-formylpyridine.

| Bromo-Substrate | Product | Yield (%) |

|---|---|---|

| 2-Bromothiophene | 2-Cyclopropylthiophene | 84 |

| 3-Bromothiophene | 3-Cyclopropylthiophene | 77 |

| Methyl 5-bromothiophene-2-carboxylate | Methyl 5-cyclopropylthiophene-2-carboxylate | 89 |

| 1-(5-Bromothiophen-2-yl)ethan-1-one | 1-(5-Cyclopropylthiophen-2-yl)ethan-1-one | 93 |

| 3-Bromo-2-formylthiophene | 2-Formyl-3-cyclopropylthiophene | 83 |

A more classical, though often lower-yielding, method involves the reaction of a pyridine derivative like 3-pyridinemethanol (B1662793) with cyclopropyl bromide in the presence of a strong base, such as sodium hydride. smolecule.com

Formation of the Pyridinemethanol Group (e.g., reduction of pyridyl aldehydes/ketones, Hammick Reaction variants)

The introduction of the hydroxymethyl group onto the pyridine ring is a critical step in the synthesis of this compound. The most direct and widely utilized method is the reduction of a corresponding carbonyl precursor, such as 2-cyclopropyl-3-pyridinecarboxaldehyde or a related ketone.

Reduction of Pyridyl Aldehydes and Ketones The reduction of a pyridyl aldehyde or ketone to the corresponding alcohol is a fundamental transformation in organic synthesis. Various reducing agents can accomplish this, with the choice often depending on the presence of other functional groups and desired reaction conditions.

A patent for a related compound, 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol, describes the use of sodium borohydride (B1222165) (NaBH₄) to reduce an ester carbonyl group to an alcohol. google.com This reagent is a mild and selective reducing agent, well-suited for converting aldehydes and ketones to alcohols without affecting many other functional groups. In the context of this compound synthesis, 2-cyclopropyl-3-pyridinecarboxaldehyde would be the logical precursor for reduction using NaBH₄ in a suitable solvent like ethanol (B145695) or methanol.

Alternatively, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used. smolecule.com However, LiAlH₄ is less selective and highly reactive, requiring anhydrous conditions and careful handling. Catalytic hydrogenation is another established method for the reduction of carbonyls and pyridine rings. clockss.org For instance, a ruthenium complex has been used for the hydrogenation of ester compounds to alcohols under hydrogen pressure. chemicalbook.com However, care must be taken as some catalysts, particularly under harsh conditions, can also reduce the pyridine ring itself to a piperidine (B6355638). clockss.orgrsc.org

Hammick Reaction Variants The Hammick reaction traditionally involves the thermal decarboxylation of an α-picolinic acid (pyridine-2-carboxylic acid) in the presence of a carbonyl compound to produce a 2-pyridyl-carbinol. wikipedia.org The reaction proceeds through a key intermediate formed upon decarboxylation. wikipedia.org The scope is generally limited to acids where the carboxyl group is positioned at the 2-position relative to the pyridine nitrogen. wikipedia.org

Applying this reaction directly to the synthesis of this compound is not straightforward, as the target has a hydroxymethyl group at the 3-position. A direct Hammick reaction on 2-cyclopropylpyridine-3-carboxylic acid would not yield the desired product. However, variations and alternative decarboxylative strategies exist. For example, a doubly decarboxylative Michael-type addition of pyridylacetic acid to coumarin-3-carboxylic acids has been developed, showcasing the utility of decarboxylation in forming new C-C bonds under Brønsted base catalysis. nih.gov While not a direct route to the target compound, this illustrates the principle of using carboxylic acid precursors in complex transformations.

Stereoselective and Enantioselective Synthesis Approaches

The molecule this compound is achiral. However, the principles of stereoselective synthesis are crucial when preparing substituted derivatives or related chiral molecules that are significant in medicinal chemistry. Enantioselective methods aim to produce a single enantiomer, which is often essential for therapeutic efficacy.

For related chiral piperidines, a rhodium-catalyzed asymmetric reductive Heck reaction has been reported. nih.gov This method couples arylboronic acids with a dihydropyridine (B1217469) derivative to create 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov Subsequent reduction of the ring and the activating group yields the final chiral 3-substituted piperidine. nih.gov This multi-step strategy highlights a modern approach to installing chirality early and controlling stereochemistry.

In cases where a racemic mixture of a chiral pyridinemethanol is synthesized, chiral resolution can be employed. This can be achieved through methods like HPLC using a chiral stationary phase or through enzymatic catalysis, which can selectively react with one enantiomer over the other.

For the synthesis of cyclopropane rings themselves, stereoselective methods are well-documented. A conceptually novel 1,2-chirality transfer approach has been described for creating enantiomerically enriched bicyclic cyclopropane derivatives. researchgate.net Such advanced methods could be adapted to construct chiral cyclopropyl precursors for incorporation into the pyridine skeleton.

**2.4. Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing product yield, minimizing side reactions, and ensuring the process is efficient and reproducible. This involves careful selection of catalysts, reagents, and solvents.

Optimization of Reaction Conditions and Yields

Catalysis and Reagent Selection

The choice of catalyst is paramount in many steps of pyridine synthesis. For instance, copper-catalyzed cross-coupling reactions are used to form substituted pyridines from α,β-unsaturated ketoxime O-pentafluorobenzoates and alkenylboronic acids. nih.gov The efficiency of such reactions depends on the specific copper salt and ligands used.

In reduction reactions, reagent selection is key to achieving chemoselectivity. As shown in the table below, different reagents offer varying levels of reactivity for the reduction of a pyridyl aldehyde.

Table 1: Comparison of Reducing Agents for Pyridyl Aldehyde Reduction

| Reagent | Typical Solvent | Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temp | High (reduces aldehydes/ketones, not esters/amides) |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0°C to Reflux | Low (reduces most carbonyls and other groups) |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol, Ethyl Acetate | Room Temp, H₂ pressure | Variable (can also reduce pyridine ring) |

| Samarium Diiodide (SmI₂) | THF/H₂O | Room Temperature | High (can rapidly reduce pyridine to piperidine) clockss.org |

The use of samarium diiodide (SmI₂) in the presence of water is an interesting case, as it has been shown to be highly effective for the reduction of the pyridine ring to a piperidine at room temperature. clockss.org This highlights the need for careful reagent selection to avoid over-reduction when the pyridinemethanol is the desired product.

Solvent Effects and Green Chemistry Principles in Synthesis

Solvents can significantly influence reaction outcomes, including reaction rates and selectivity. For instance, the Hammick reaction has been shown to give increased yields when conducted in p-cymene. wikipedia.org In many syntheses involving organometallic reagents or strong bases, aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are required. smolecule.com

Green chemistry principles aim to make chemical processes more environmentally benign. rasayanjournal.co.in This includes the use of safer solvents, minimizing waste, and improving energy efficiency. jmaterenvironsci.com For pyridine derivatives, approaches include:

Use of Aqueous Media: Where possible, replacing hazardous organic solvents with water is a key goal. jmaterenvironsci.com Catalysts like L-proline have been used for pyridine synthesis in aqueous ethanol. jmaterenvironsci.com

Catalysis: Using catalytic amounts of a substance is preferable to using stoichiometric reagents, as it reduces waste. rasayanjournal.co.innih.gov Nano-magnetic metal-organic frameworks have been used as recyclable catalysts for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs) are particularly effective in this regard. rasayanjournal.co.in

Challenges in Synthesis and Scale-Up Considerations (Laboratory Scale)

Synthesizing functionalized heterocycles like this compound is not without its difficulties.

Common Synthetic Challenges:

Regioselectivity: When functionalizing the pyridine ring, controlling the position of substitution can be difficult. Pre-functionalization of starting materials is often necessary to ensure the correct isomer is formed.

Side Reactions: The reduction of a pyridyl aldehyde to an alcohol must be carefully controlled to prevent over-reduction of the pyridine ring to a piperidine, especially when using powerful hydrides or certain hydrogenation catalysts. clockss.orgrsc.org

Purification: The polarity of pyridinemethanol compounds can make purification by column chromatography challenging. The basic nitrogen atom can cause streaking on silica (B1680970) gel, sometimes requiring the addition of a small amount of a base like triethylamine (B128534) to the eluent.

Harsh Conditions: Some classical pyridine syntheses require high temperatures or strongly acidic/basic conditions, which can be incompatible with sensitive functional groups and may lead to lower yields and decomposition.

Laboratory Scale-Up Considerations:

Temperature Control: Many reactions, particularly those involving strong reducing agents like LiAlH₄ or organometallic reagents, are highly exothermic. On a larger laboratory scale, efficient stirring and external cooling (e.g., an ice bath) are crucial to maintain control and prevent runaway reactions.

Reagent Addition: The rate of addition of reagents becomes more critical at a larger scale. Slow, controlled addition is often necessary to manage heat generation and minimize the formation of byproducts.

Work-up and Extraction: Handling larger volumes of solvents during the reaction work-up requires larger equipment. Extractions can become more cumbersome, and the potential for emulsion formation may increase.

Crystallization and Purification: While chromatography is feasible at the lab scale, it becomes less practical for multi-gram quantities. Developing a reliable crystallization procedure for the final product is highly desirable for efficient purification at a larger scale.

Chemical Reactivity and Mechanistic Transformations of 2 Cyclopropyl 3 Pyridinemethanol

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is a primary center of reactivity, readily participating in reactions that form new bonds at the nitrogen center.

N-Alkylation and N-Oxidation Pathways

The nitrogen atom in 2-cyclopropyl-3-pyridinemethanol can be readily alkylated or oxidized.

N-Alkylation: The pyridine nitrogen can act as a nucleophile, reacting with alkylating agents to form quaternary pyridinium (B92312) salts. This reaction is influenced by the nature of the alkylating agent and the reaction conditions. For instance, the reaction of related 2,6-bis(α-iminoalkyl)pyridines with organometallic reagents like methyl lithium (MeLi) has been shown to produce N-methylated species. nih.gov While this reaction can sometimes compete with deprotonation at other sites, for many alkylating agents, N-alkylation is the exclusive pathway. nih.gov The use of microwave irradiation has been shown to drastically reduce reaction times for the N-alkylation of related pyridine boronic acid esters. researchgate.net

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, making it more reactive towards both electrophilic and nucleophilic reagents. researchgate.net A variety of oxidizing agents can be employed for the N-oxidation of 3-substituted pyridines. tandfonline.com Common reagents include hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone). tandfonline.com The choice of reagent can impact reaction efficiency, time, and work-up procedure. Studies on various 3-substituted pyridines have shown that N-oxides are significant metabolites in vivo across different species. nih.govnih.gov

Table 1: Common Reagents for N-Oxidation of 3-Substituted Pyridines

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen peroxide / Acetic acid | Heating | tandfonline.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | tandfonline.com |

| Sodium perborate | Heating at 60°C | tandfonline.com |

| Potassium peroxymonosulfate (Oxone) | Aqueous acetone | tandfonline.com |

Coordination Chemistry as a Ligand Precursor

The pyridine nitrogen atom, possessing a lone pair of electrons, allows this compound to function as a ligand in coordination chemistry. wikipedia.org The presence of the adjacent hydroxymethyl group introduces the possibility of the molecule acting as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the hydroxyl oxygen.

Pyridine-alkoxide ligands are known to form stable polynuclear clusters with transition metals like manganese, copper, cobalt, and nickel. rsc.org In these complexes, the ligand typically coordinates through the nitrogen and the deprotonated oxygen of the alcohol group. rsc.org Similarly, this compound can be expected to form complexes where it acts as a bidentate N,O-donor ligand. The geometry of such complexes would be influenced by the metal ion and the steric bulk of the cyclopropyl (B3062369) group. For example, in related copper complexes with pyridine-pendant armed macrocycles, the pyridine nitrogen occupies an equatorial position in a square pyramidal geometry. nih.gov The synthesis of pyridine-based ligands for supramolecular chemistry often involves palladium-catalyzed cross-coupling reactions. acs.orgbeilstein-journals.org

Transformations Involving the Hydroxyl Group

The primary alcohol functionality (-CH₂OH) is a versatile site for a range of chemical transformations.

Oxidation Reactions (e.g., to aldehyde, carboxylic acid)

The primary alcohol group of this compound can be oxidized to form either the corresponding aldehyde (2-cyclopropyl-3-pyridinecarboxaldehyde) or the carboxylic acid (2-cyclopropyl-3-pyridinecarboxylic acid), depending on the oxidizing agent and reaction conditions. libretexts.org

The oxidation of a primary alcohol to a carboxylic acid typically proceeds through an aldehyde intermediate. openstax.org This aldehyde can be isolated if a mild oxidizing agent is used. Pyridinium chlorochromate (PCC) is a reagent commonly used to stop the oxidation at the aldehyde stage. libretexts.org Stronger oxidizing agents, such as chromium(VI) reagents like chromic acid (H₂CrO₄, prepared from CrO₃ and aqueous sulfuric acid) or potassium permanganate (B83412) (KMnO₄), will typically oxidize the primary alcohol all the way to the carboxylic acid. libretexts.orgopenstax.orgresearchgate.net A kinetic study on the oxidation of the related 3-pyridinemethanol (B1662793) with chromium(VI) confirmed the formation of both the aldehyde and the carboxylic acid. researchgate.net The oxidation of aldehydes to carboxylic acids often proceeds via a gem-diol hydrate (B1144303) intermediate, which is formed by the nucleophilic addition of water to the carbonyl group. openstax.orglibretexts.org

Table 2: Oxidation Products of Primary Alcohols

| Oxidizing Agent | Product from Primary Alcohol | Reference |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | libretexts.org |

| Chromic acid (H₂CrO₄) | Carboxylic acid | libretexts.orgresearchgate.net |

| Potassium permanganate (KMnO₄) | Carboxylic acid | openstax.org |

Esterification and Etherification

Esterification: The hydroxyl group of this compound can react with a carboxylic acid or its derivative (like an acid anhydride (B1165640) or acyl chloride) to form an ester. organic-chemistry.org A classic method for this is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and to favor the formation of the ester, water is often removed, or an excess of one of the reactants is used. youtube.com Alternatively, more reactive acylating agents can be used under basic or neutral conditions. The esterification of secondary metabolites is a common strategy to modify their properties. medcraveonline.com

Etherification: The formation of an ether from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Another approach is the acid-catalyzed dehydration of two alcohol molecules, though this is less controlled for producing unsymmetrical ethers. Modern methods also include the use of various catalysts to facilitate the coupling of alcohols with alkyl halides or other electrophiles under milder conditions. organic-chemistry.org

Nucleophilic Substitution Reactions

The hydroxyl group itself is a poor leaving group (hydroxide ion, OH⁻). Therefore, for nucleophilic substitution to occur at the benzylic-like carbon, the -OH group must first be converted into a better leaving group. libretexts.org

A common strategy is to convert the alcohol into a tosylate ester by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. pearson.com The resulting tosylate group (-OTs) is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. pearson.com This allows for the introduction of various functional groups, such as nitriles (using NaCN), halides, or azides.

Another approach involves the use of reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to directly convert the alcohol into the corresponding alkyl chloride or bromide. libretexts.org These reactions proceed through intermediate species where the hydroxyl group has been transformed into a much better leaving group.

Table 3: Reagents for Activating and Substituting the Hydroxyl Group

| Reagent | Intermediate/Product | Purpose | Reference |

|---|---|---|---|

| Tosyl chloride (TsCl) / Pyridine | Tosylate ester (-OTs) | Forms a good leaving group for Sₙ2 | pearson.com |

| Thionyl chloride (SOCl₂) | Alkyl chloride | Direct conversion to alkyl chloride | libretexts.org |

| Phosphorus tribromide (PBr₃) | Alkyl bromide | Direct conversion to alkyl bromide | libretexts.org |

Reactivity of the Cyclopropyl Ring

The cyclopropyl group, due to its inherent ring strain and unique electronic properties, is not merely a passive substituent but an active participant in chemical reactions. wikipedia.org Its C-C bonds possess enhanced π-character, and the ring can stabilize adjacent carbocations through hyperconjugation. wikipedia.orgnih.gov

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under thermal, acidic, or metal-catalyzed conditions. These reactions can lead to the formation of linear or cyclic structures, often with a high degree of stereoselectivity.

For instance, gold-catalyzed ring-opening reactions have been developed for 2-(1-alkynyl-cyclopropyl)pyridines, leading to the formation of indolizine (B1195054) derivatives through C-C bond cleavage. rsc.org While the substrate is not identical to this compound, this demonstrates the principle of metal-catalyzed activation and ring-opening of a cyclopropyl group at the 2-position of a pyridine ring. Similarly, palladium-catalyzed stereoselective ring-opening of aryl cyclopropyl ketones yields α,β-unsaturated ketones. rsc.org This suggests that the cyclopropyl ring in this compound could potentially undergo ring-opening to form unsaturated structures under similar catalytic conditions.

Rearrangements of cyclopropyl systems are also well-documented. For example, aryl-substituted cyclopropyl epoxides can rearrange to 3,6-dihydro-2H-pyrans under mild acidic conditions, proceeding through a homoallyl cation intermediate. rsc.org This type of rearrangement highlights the potential for the cyclopropyl group in this compound to participate in complex transformations, especially if the adjacent hydroxymethyl group is modified to a reactive species like an epoxide.

In the context of metabolic studies of drugs containing cyclopropyl rings, NADPH-dependent oxidation has been shown to lead to hydroxylated metabolites and ring-opened products, indicating the formation of reactive intermediates. hyphadiscovery.com

Table 1: Examples of Ring-Opening Reactions of Cyclopropyl Systems

| Catalyst/Conditions | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Gold (Au) | 2-(1-alkynyl-cyclopropyl)pyridine | Indolizines | rsc.org |

| Palladium (Pd) | Aryl cyclopropyl ketones | (E)-1-Arylbut-2-en-1-ones | rsc.org |

| Chiral N,N'-dioxide/Sc(III) | Cyclopropyl ketones with aryl 1,2-diamines | Benzimidazoles | nih.gov |

Direct functionalization of the cyclopropyl ring without ring-opening presents a synthetic challenge but offers a route to novel analogs. Classical methods for cyclopropane (B1198618) formation often involve highly reactive species that may not be compatible with various functional groups. digitellinc.com However, modern cross-coupling strategies are being developed. For instance, heteroatom-stabilized cyclopropyl organobismuth nucleophiles have been used in palladium-catalyzed cross-coupling reactions. digitellinc.com

Another approach involves the development and functionalization of novel amino acids containing cyclopropane, which are accessed via intramolecular Hofmann rearrangement. digitellinc.com While not directly applicable to this compound, these methods underscore the ongoing research into the selective functionalization of the cyclopropyl moiety.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is electron-deficient compared to benzene, which influences its susceptibility to aromatic substitution reactions. youtube.com Generally, pyridine and its derivatives are resistant to electrophilic aromatic substitution (EAS) but are more reactive towards nucleophilic aromatic substitution (NAS). youtube.comwikipedia.orgyoutube.com

Electrophilic Aromatic Substitution (EAS): Pyridine itself undergoes EAS, such as nitration or bromination, primarily at the 3-position (meta-position) under harsh conditions. youtube.comyoutube.comyoutube.com This is because the intermediate carbocation formed by attack at the 2- or 4-position would place a positive charge on the electronegative nitrogen atom, which is highly unfavorable. youtube.comyoutube.com

In this compound, the ring already has substituents at the 2- and 3-positions. The remaining open positions for substitution are C4, C5, and C6. The cyclopropyl group at C2, due to its ability to stabilize a positive charge through hyperconjugation, would typically direct an incoming electrophile to the ortho and para positions. In this case, the para position is C5. The hydroxymethyl group at C3 is an ortho, para-directing group, which would direct to C4 and C6 (ortho) and C5 (para). The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, particularly at the 2-, 4-, and 6-positions. youtube.com The combined electronic effects of the substituents and the pyridine nitrogen will determine the ultimate regioselectivity. The presence of electron-donating groups can make EAS reactions on the pyridine ring more favorable. youtube.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on pyridine typically occurs at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. wikipedia.orgstackexchange.com For a substitution to occur, a good leaving group, such as a halide, is usually required at the 2- or 4-position. wikipedia.orgyoutube.com

In the case of this compound, a direct NAS reaction is unlikely as there is no leaving group on the ring. However, if the molecule were modified, for instance, by introducing a halogen at the 6-position, nucleophilic substitution at that position would be feasible. The regioselectivity of NAS in substituted dichloropyridines has been shown to be influenced by the nature of the substituent at the 3-position and the solvent. researchgate.net

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The DMG, which contains a heteroatom, coordinates to the lithium, facilitating the deprotonation at the adjacent position. wikipedia.org

For this compound, the hydroxymethyl group (-CH₂OH) or its protected form (e.g., -OMOM, -OCH₂OSiR₃) could potentially act as a DMG. This would direct the metalation to the C4 position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position with high regioselectivity. The use of a directing group can overcome the inherent reactivity patterns of the pyridine ring. harvard.edu

Table 2: Potential Directed Metalation of this compound

| Directing Group (at C3) | Proposed Site of Metalation | Potential Electrophiles | Resulting Functional Group |

|---|---|---|---|

| -CH₂OH / -CH₂O⁻Li⁺ | C4 | CO₂ | -COOH |

| -CH₂OMOM | C4 | I₂ | -I |

Advanced Mechanistic Investigations

Advanced mechanistic studies often employ isotopic labeling or stereochemical probes to elucidate reaction pathways. For instance, stereochemically defined cyclopropanes have been used as mechanistic probes in Au(I)-catalyzed hyphadiscovery.comhyphadiscovery.com-sigmatropic rearrangements of propargylic esters to investigate the reversibility of the rearrangement and the nature of the intermediates. nih.gov An isotopic labeling study with ¹⁸O confirmed that the rearrangement proceeds via a hyphadiscovery.comhyphadiscovery.com-rearrangement and not a double rsc.orghyphadiscovery.com-acyloxy migration. nih.gov

Such advanced techniques could be applied to study the reactions of this compound. For example, deuterium (B1214612) labeling could be used to probe the mechanism of directed metalation or to follow the fate of specific hydrogen atoms during ring-opening reactions. The use of chiral this compound could provide insights into the stereoselectivity of its reactions.

Furthermore, computational studies can provide valuable information on transition state energies and reaction pathways, complementing experimental findings.

Kinetic Studies of Key Reactions

Detailed kinetic data for reactions involving this compound are sparse. However, the kinetics of oxidation for other pyridinemethanol isomers have been investigated and can provide a framework for understanding the potential behavior of the 2-cyclopropyl derivative.

For instance, the oxidation of 2-pyridinemethanol (B130429), 3-pyridinemethanol, and 4-pyridinemethanol (B147518) by chromium(VI) in acidic media has been studied. researchgate.net These studies reveal that the reaction rates are influenced by the concentration of the reductant (the pyridinemethanol) and the acidity of the medium. The rate law for the oxidation of 3- and 4-pyridinemethanol was found to be dependent on the square of the hydrogen ion concentration, suggesting the involvement of a doubly protonated chromium(VI) species as the active oxidant. researchgate.net The pseudo-first-order rate constants for these reactions are typically determined under conditions of excess reductant.

A proposed general mechanism for the oxidation of pyridinemethanols by Cr(VI) involves the formation of a chromate (B82759) ester intermediate, followed by the rate-determining cleavage of a C-H bond. The presence of the electron-withdrawing pyridine ring is expected to influence the rate of these steps. For this compound, the electronic effect of the 2-cyclopropyl substituent would further modulate the reaction kinetics. The cyclopropyl group, being somewhat electron-donating through its sigma bonds, might influence the rate of chromate ester formation and the subsequent decomposition.

A kinetic study on the oxidation of 2-pyridinemethanol by chromium(VI) also highlighted a complex rate law, indicating the potential for different reaction pathways depending on the specific reaction conditions. bohrium.com The study of various aromatic aldehydes with chromium(VI) further supports the complexity of these oxidation reactions. bohrium.com

Interactive Data Table: Apparent Second-Order Rate Constants for the Oxidation of Pyridinemethanols by Cr(VI) at 298 K (Illustrative data based on analogous systems)

| Compound | k_obs (M⁻¹s⁻¹) at [HClO₄] = 1.0 M | k_obs (M⁻¹s⁻¹) at [HClO₄] = 2.0 M |

| 3-Pyridinemethanol | 0.79 | 1.71 |

| 4-Pyridinemethanol | Data not available | Data not available |

| 2-Pyridinemethanol | Complex kinetics observed | Complex kinetics observed |

Note: This table is illustrative and based on data for unsubstituted pyridinemethanols. researchgate.net The actual kinetic parameters for this compound would need to be determined experimentally.

Elucidation of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the detailed mechanism of a chemical transformation. For this compound, intermediates can be postulated based on known reactions of its functional groups.

In Oxidation Reactions: In the oxidation of pyridinemethanols with chromium(VI), the formation of a chromate ester intermediate is a widely accepted mechanistic feature. researchgate.netbohrium.com This intermediate would involve the formation of a Cr-O bond between the alcohol and the chromium species. Subsequent steps are believed to involve chromium species in intermediate oxidation states, such as Cr(V) and Cr(IV), before the final reduction to Cr(III). researchgate.net The presence of these intermediates can sometimes be detected using techniques like ESR spectroscopy. researchgate.net The final organic product of the oxidation of the primary alcohol group in this compound would be the corresponding aldehyde, 2-cyclopropyl-3-pyridinecarboxaldehyde, and potentially the carboxylic acid, 2-cyclopropylnicotinic acid, upon further oxidation.

In Substitution Reactions: Substitution reactions at the hydroxymethyl group, for example, using thionyl chloride (SOCl₂) to form the corresponding chloride, are expected to proceed through an intermediate chlorosulfite ester. The reaction of alcohols with thionyl chloride is a classic transformation that involves the conversion of the hydroxyl group into a good leaving group. youtube.com Pyridine is often used as a base in this reaction to neutralize the HCl generated. youtube.com The mechanism involves the attack of the alcohol onto the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and then deprotonation to form the chlorosulfite ester. The subsequent step is an internal nucleophilic attack by the chloride ion, leading to the final alkyl chloride product and the release of sulfur dioxide and another chloride ion.

In some cases, the reaction of heterocyclic alcohols with thionyl chloride can lead to unexpected dimerization products, as has been observed with certain 5-hydroxypyrazole-4-carboxylates. nih.gov While this is less likely for this compound under standard conditions, it highlights the potential for complex reaction pathways.

Involving the Cyclopropyl Group: The cyclopropyl group itself can participate in reactions, particularly under conditions that favor ring-opening, such as in the presence of strong electrophiles or radical initiators. However, in many of the typical transformations of the hydroxymethyl group, the cyclopropyl ring is expected to remain intact.

Computational studies on related pyridine derivatives have been instrumental in elucidating reaction mechanisms and predicting the stability of intermediates. researchgate.net Similar computational approaches could provide valuable insights into the specific intermediates and transition states involved in the reactions of this compound.

Interactive Data Table: Postulated Intermediates in Key Reactions of this compound

| Reaction | Reagent | Postulated Intermediate |

| Oxidation | Chromium(VI) | Chromate ester |

| Chlorination | Thionyl Chloride | Chlorosulfite ester |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for probing the connectivity and spatial relationships of atoms within a molecule in solution.

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the first step in the structural analysis of 2-cyclopropyl-3-pyridinemethanol.

¹H NMR: The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), and their coupling patterns (J-coupling). For this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring, the cyclopropyl (B3062369) group, the methylene (B1212753) bridge, and the hydroxyl group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the carbon atoms in the pyridine ring would be influenced by the nitrogen atom and the substituents. The carbons of the cyclopropyl group are characteristically found at high field (low ppm values). libretexts.org The methylene carbon and the carbons of the pyridine ring would appear at distinct chemical shifts.

COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are coupled to each other, typically through two or three bonds. mdpi.comrsc.org For this compound, cross-peaks would be expected between the protons on the cyclopropyl ring and the methine proton of the cyclopropyl group, as well as between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ens-lyon.fr Each cross-peak in an HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. ens-lyon.fr HMBC is crucial for piecing together the molecular structure by connecting fragments. For instance, correlations would be expected between the cyclopropyl protons and the C2 and C3 carbons of the pyridine ring, and between the methylene protons and the C3 and C4 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. This is particularly useful for determining the preferred conformation of the molecule in solution, for example, the spatial relationship between the cyclopropyl group and the pyridine ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general knowledge of similar structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-4 | 7.5 - 7.8 | 135 - 140 |

| Pyridine H-5 | 7.2 - 7.5 | 120 - 125 |

| Pyridine H-6 | 8.4 - 8.6 | 148 - 152 |

| CH₂OH | 4.5 - 4.8 | 60 - 65 |

| OH | Variable | - |

| Cyclopropyl CH | 1.5 - 1.8 | 10 - 15 |

| Cyclopropyl CH₂ | 0.6 - 1.0 | 5 - 10 |

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can probe the structure in the crystalline state. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. acs.org Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR technique that can provide high-resolution spectra of solid samples. acs.org For this compound, ssNMR could be used to identify different polymorphs by observing distinct chemical shifts for the carbon and nitrogen atoms in each form. Furthermore, ssNMR can provide insights into the molecular conformation and packing in the solid state.

In the absence of experimental data, or to support its interpretation, quantum chemical calculations can be employed to predict NMR parameters. mdpi.comsonar.ch Density Functional Theory (DFT) is a widely used method for this purpose. sonar.ch By calculating the magnetic shielding tensors for each nucleus in a computationally optimized geometry of this compound, one can predict the ¹H and ¹³C chemical shifts. mdpi.com Comparing these calculated shifts with experimental data (when available) can help to confirm the structural assignment and provide a deeper understanding of the electronic structure.

X-ray Crystallography of this compound and its Crystalline Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. cdnsciencepub.com This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

The molecule this compound itself is not chiral. However, if a chiral derivative were to be synthesized, X-ray crystallography could be used to determine its absolute configuration. This is typically achieved by using a chiral resolving agent or by anomalous dispersion effects if a heavy atom is present in the crystal structure.

The crystal structure reveals how molecules are arranged in the solid state, which is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. acs.org For this compound, the hydroxyl group is expected to be a key hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. acs.org The analysis of the crystal packing would provide insights into the strength and geometry of these interactions, which are crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides the exact mass of the molecular ion, allowing for the determination of the elemental composition, and offers insights into the molecule's structure through the analysis of its fragmentation patterns.

For this compound, with a chemical formula of C₉H₁₁NO, the theoretical exact mass can be calculated with high precision. This value serves as a primary identifier in HRMS analysis.

| Chemical Formula | Monoisotopic Mass (Da) |

|---|---|

| C₉H₁₁NO | 149.08406 |

Upon ionization in the mass spectrometer, typically through techniques like electrospray ionization (ESI) or electron impact (EI), the molecular ion ([M+H]⁺ or M⁺˙) is formed. Subsequent fragmentation of this energetically unstable ion provides a characteristic fingerprint. The fragmentation pathways for this compound can be predicted based on the established fragmentation rules for its constituent functional groups: the pyridine ring, the cyclopropyl group, and the methanol (B129727) substituent.

Key predicted fragmentation pathways include:

Loss of a hydroxyl radical (•OH): This is a common fragmentation for primary alcohols, leading to the formation of a stable pyridyl-cyclopropyl-methyl cation.

Loss of a water molecule (H₂O): Particularly under ESI conditions, the protonated molecular ion can readily lose a molecule of water.

Cleavage of the cyclopropyl ring: The strained cyclopropyl ring can undergo ring-opening reactions, leading to various fragment ions.

Fragmentation of the pyridine ring: The aromatic pyridine ring can also fragment, although this typically requires higher energy.

Loss of the entire hydroxymethyl group (-CH₂OH): This would result in a cyclopropyl-pyridine cation.

| Fragment Ion | Proposed Structure | m/z (monoisotopic) | Plausible Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₉H₁₂NO]⁺ | 150.09134 | Protonated molecular ion |

| [M]⁺˙ | [C₉H₁₁NO]⁺˙ | 149.08406 | Molecular ion (radical cation) |

| [M-OH]⁺ | [C₉H₁₀N]⁺ | 132.08078 | Loss of hydroxyl radical from the methanol group |

| [M-H₂O]⁺˙ | [C₉H₉N]⁺˙ | 131.07349 | Loss of water from the protonated molecular ion |

| [M-C₃H₅]⁺ | [C₆H₆NO]⁺ | 108.04494 | Loss of the cyclopropyl radical |

| [M-CH₂OH]⁺ | [C₈H₈N]⁺ | 118.06513 | Loss of the hydroxymethyl radical |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

FT-IR Spectroscopy:

In FT-IR spectroscopy, the absorption of infrared radiation leads to transitions between vibrational energy levels. Key expected absorption bands for this compound are detailed below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch | 3200-3600 | Strong, broad | Hydroxyl group of the methanol substituent |

| Aromatic C-H stretch | 3000-3100 | Medium to weak | Pyridine ring C-H bonds |

| Cyclopropyl C-H stretch | 3000-3100 | Medium | Cyclopropyl ring C-H bonds |

| Aliphatic C-H stretch | 2850-3000 | Medium | Methylene group in the methanol substituent |

| C=C and C=N ring stretching | 1400-1600 | Medium to strong | Pyridine ring vibrations |

| C-O stretch | 1000-1260 | Strong | Primary alcohol C-O bond |

| Cyclopropyl ring deformation | ~1020 | Medium | Characteristic "breathing" mode of the cyclopropyl ring |

| Aromatic C-H out-of-plane bending | 700-900 | Strong | Substitution pattern on the pyridine ring |

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Strong | Pyridine ring C-H bonds |

| Cyclopropyl C-H stretch | 3000-3100 | Strong | Cyclopropyl ring C-H bonds |

| Pyridine ring breathing | ~990-1030 | Very Strong | Symmetric stretching of the pyridine ring |

| Cyclopropyl ring breathing | ~1200 | Strong | Symmetric stretching of the cyclopropyl ring |

The combination of FT-IR and Raman spectroscopy would allow for comprehensive functional group analysis and could be instrumental in monitoring chemical reactions involving this compound, such as oxidation of the alcohol or reactions involving the pyridine nitrogen.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analogs

If the carbon atom of the methanol group in this compound is further substituted, it becomes a chiral center, leading to the existence of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for studying these chiral analogs.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration (R or S) of a chiral molecule can be determined.

For a hypothetical chiral analog of this compound, the chromophore is the substituted pyridine ring. The interaction of this chromophore with the chiral center would give rise to a characteristic ECD spectrum.

| Spectroscopic Technique | Information Obtained | Methodology |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration (R/S) | Comparison of the experimental ECD spectrum with quantum chemical calculations of the predicted spectra for both enantiomers. |

| Conformational analysis | The sign and intensity of the Cotton effects in the ECD spectrum are dependent on the spatial arrangement of the chromophore and the chiral center. |

The study of chiral analogs is critical in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly. ECD provides a powerful, non-destructive method for the stereochemical assignment of these molecules.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-cyclopropyl-3-pyridinemethanol from first principles.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the equilibrium geometry of molecules. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be utilized to optimize the molecular geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. The resulting data would include precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (cyclopropyl) | ~1.51 |

| C-C (pyridine-cyclopropyl) | ~1.50 |

| C-N (pyridine) | ~1.34 |

| C-O (methanol) | ~1.43 |

| Bond Angles (°) | |

| C-C-C (cyclopropyl) | ~60 |

| N-C-C (pyridine) | ~123 |

| C-C-O (methanol) | ~109 |

| Dihedral Angles (°) | |

| C(pyridine)-C(pyridine)-C(cyclopropyl)-C(cyclopropyl) | Varies with conformation |

Note: The values in this table are illustrative and represent typical bond parameters. Actual values would be derived from specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring, while the LUMO would also likely be centered on the pyridine ring, which can accept electron density. Analysis of these frontier orbitals helps in predicting how the molecule will interact with other chemical species.

| Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 | Primarily located on the pyridine ring, indicating its role as an electron donor. |

| LUMO | ~ -1.2 | Primarily located on the pyridine ring, indicating its ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.3 | Suggests a relatively stable molecule. |

Note: The energy values are hypothetical and would be determined through computational analysis.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for predicting sites of electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential, typically shown in red, would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group, indicating these are electron-rich areas and likely sites for electrophilic attack. Regions of positive potential, shown in blue, would be anticipated around the hydrogen atoms, particularly the hydroxyl hydrogen, making them susceptible to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclopropyl (B3062369) and methanol substituents on the pyridine ring gives rise to different possible conformations.

Rotational Barriers of Substituents

The rotation of the cyclopropyl group and the hydroxymethyl group relative to the pyridine ring is associated with specific energy barriers. Calculating these rotational barriers is essential for understanding the molecule's dynamic behavior. The rotational barrier for the cyclopropyl group would be determined by the steric and electronic interactions with the pyridine ring. Similarly, the rotation of the C-C bond connecting the methanol group to the pyridine ring and the C-O bond within the methanol group would have distinct energy profiles. These barriers can be calculated by performing a series of constrained geometry optimizations at different dihedral angles.

| Rotational Bond | Calculated Barrier (kcal/mol) |

| Pyridine-Cyclopropyl | ~ 2-4 |

| Pyridine-Methanol (C-C) | ~ 3-5 |

| Methanol (C-O) | ~ 1-2 |

Note: These values are estimations and would be quantified by detailed computational studies.

Preferred Conformations in Solution and Gas Phase

The preferred conformation of this compound can differ between the gas phase and in solution. In the gas phase, intramolecular forces such as hydrogen bonding between the hydroxyl hydrogen and the pyridine nitrogen may stabilize a particular conformation. In solution, the interactions with solvent molecules play a significant role. Molecular dynamics simulations can be employed to explore the conformational landscape of the molecule in different environments. These simulations would reveal the most populated conformational states and the timescale of transitions between them, providing a dynamic picture of the molecule's structure.

Reaction Pathway and Transition State Calculations

Computational chemistry provides a framework to map out the energetic landscape of a chemical reaction, identifying the most plausible pathways from reactants to products. This involves locating and characterizing stationary points on the potential energy surface, including energy minima (reactants, intermediates, and products) and first-order saddle points (transition states).

The reactivity and selectivity of this compound in a given reaction are governed by the activation energies of competing reaction pathways. Computational methods can be used to calculate these energy barriers, thereby predicting the favored product. For instance, in reactions involving the cyclopropyl group, such as ring-opening or rearrangement, density functional theory (DFT) calculations can elucidate the stereoelectronic factors that control the reaction's outcome.

Recent advancements in computational chemistry have seen the rise of machine-learning models to predict regioselectivity in reactions. These models are trained on large datasets of known reactions and can learn the complex relationships between a molecule's structure and its reactivity. For a molecule like this compound, such a model could predict the most likely site of reaction (e.g., the pyridine nitrogen, the hydroxyl group, or the cyclopropyl ring) under various reaction conditions.

A general workflow for predicting reactivity and selectivity would involve:

Proposing several plausible reaction pathways.

Optimizing the geometry of the reactants, transition states, and products for each pathway using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).

Calculating the energies of each stationary point to determine the activation energies.

The pathway with the lowest activation energy is predicted to be the most favorable.

Many reactions involving pyridines and related heterocycles are catalyzed. Computational chemistry is instrumental in elucidating the mechanisms of these catalytic cycles. By modeling each step of the cycle—substrate binding, oxidative addition, migratory insertion, and reductive elimination—researchers can understand the role of the catalyst and identify the rate-determining step.

For example, in a hypothetical cross-coupling reaction involving this compound, computational modeling could track the transformation of the molecule as it interacts with a metal catalyst. This would involve calculating the energies of all intermediates and transition states within the catalytic cycle. A study on the SmI2-catalyzed intermolecular couplings of cyclopropyl ketones revealed the intricate details of the catalytic cycle, including the formation of radical intermediates and the influence of the cyclopropyl group on the reaction's energetics. nih.gov Such an approach for this compound would provide valuable insights into how to optimize reaction conditions for desired outcomes.

The following table illustrates a hypothetical energy profile for a catalytic reaction involving this compound, showcasing the type of data generated from such simulations.

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Catalyst + Reactant | 0.0 |

| 2 | Catalyst-Reactant Complex | -5.2 |

| 3 | Transition State 1 | +15.8 |

| 4 | Intermediate 1 | -2.1 |

| 5 | Transition State 2 | +12.3 |

| 6 | Intermediate 2 | -8.7 |

| 7 | Transition State 3 | +18.9 (Rate-Determining) |

| 8 | Catalyst-Product Complex | -15.4 |

| 9 | Catalyst + Product | -10.0 |

This is a hypothetical data table for illustrative purposes.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective in predicting the spectroscopic properties of molecules. These predictions are invaluable for structure elucidation and for interpreting experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. The GIAO (Gauge-Independent Atomic Orbital) method, typically used in conjunction with DFT, is a popular approach. By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts. For this compound, theoretical calculations can help in assigning the complex pattern of signals arising from the pyridine and cyclopropyl protons and carbons. Discrepancies between calculated and experimental shifts can often point to specific conformational or solvent effects.

Below is a table of predicted ¹³C NMR chemical shifts for 2-cyclopropylpyridine, a structurally related compound, illustrating the type of data that can be generated.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Pyridine C2 | 164.2 | 163.8 |

| Pyridine C3 | 122.8 | 122.5 |

| Pyridine C4 | 136.1 | 135.8 |

| Pyridine C5 | 120.9 | 120.6 |

| Pyridine C6 | 149.3 | 149.0 |

| Cyclopropyl CH | 16.5 | 16.2 |

| Cyclopropyl CH₂ | 9.8 | 9.5 |

This data is illustrative and based on typical values for 2-substituted pyridines and cyclopropanes.

Vibrational Frequencies: The calculation of vibrational frequencies through harmonic frequency analysis is another powerful computational tool. These calculations can predict the positions of bands in an infrared (IR) or Raman spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C=N stretching, or ring breathing modes. Comparing the calculated spectrum with the experimental one can aid in the assignment of spectral features and confirm the molecule's structure. For this compound, this would be particularly useful for identifying the characteristic vibrations of the cyclopropyl ring and the pyridinemethanol moiety. rsc.org

The following table presents a selection of calculated vibrational frequencies for 3-pyridinemethanol (B1662793), a core component of the target molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| 1 | 3650 | O-H stretch |

| 2 | 3050 | Aromatic C-H stretch |

| 3 | 1590 | Pyridine ring stretch |

| 4 | 1480 | Pyridine ring stretch |

| 5 | 1030 | C-O stretch |

This data is based on typical vibrational frequencies for substituted pyridines.

In Silico Screening for Novel Reactivity or Interactions (Non-biological target focused)

In silico screening allows for the high-throughput computational evaluation of a molecule's potential for novel reactivity or its interactions with various non-biological targets. This can accelerate the discovery of new applications for a compound like this compound.

For example, its potential as a ligand in catalysis can be explored by computationally docking it into the active sites of various metal catalysts. The binding affinities and geometries obtained from these simulations can suggest which catalysts might be effectively supported by this ligand. researchgate.net

Furthermore, its potential as a building block in materials science can be investigated by calculating its electronic properties, such as its HOMO-LUMO gap, ionization potential, and electron affinity. These properties can indicate its suitability for use in organic electronics or as a component in novel polymers.

The process of in silico screening for novel reactivity might involve:

Creating a virtual library of potential reactants or catalysts to be tested with this compound.

Using high-throughput docking or reaction simulation software to predict the outcomes of these virtual experiments.

Ranking the results based on predicted binding affinities, reaction barriers, or desired electronic properties.

Selecting the most promising candidates for experimental validation.

This approach allows for the rapid exploration of a vast chemical space, significantly reducing the time and resources required for experimental screening.

Advanced Analytical Methodologies for Characterization and Quantification in Research Settings

Chromatographic Techniques for Purity, Isolation, and Reaction Monitoring

Chromatography is the cornerstone of separation science, and various chromatographic methods are indispensable for the analysis of "2-cyclopropyl-3-Pyridinemethanol." These techniques are applied to assess the purity of synthesized batches, to isolate the compound from reaction mixtures, and to monitor the progress of chemical reactions in real-time.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purity assessment and quantification of non-volatile and thermally labile compounds like "this compound". researchgate.net The development of a robust HPLC method is a critical step in the analytical workflow. europa.eu

A typical reversed-phase HPLC (RP-HPLC) method for "this compound" would be developed and validated according to ICH guidelines. pensoft.net This involves a systematic approach to optimizing separation parameters to achieve the desired resolution, sensitivity, and analysis time.

Method Development Parameters:

| Parameter | Typical Conditions for Pyridine (B92270) Derivatives | Rationale |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like pyridine derivatives. ptfarm.pl |

| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (pH 2-3) | The organic modifier (acetonitrile) controls the retention time, while the acidic buffer suppresses the ionization of the pyridine nitrogen, leading to sharper peaks. ptfarm.pl |

| Elution | Isocratic or Gradient | Isocratic elution is simpler for routine analysis, while gradient elution is used for separating complex mixtures with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and column efficiency. |

| Detection | UV at ~260 nm | The pyridine ring exhibits strong UV absorbance, allowing for sensitive detection. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control ensures reproducible retention times. pensoft.net |

Purity Analysis and Reaction Monitoring:

Once developed, the HPLC method can be used to determine the purity of "this compound" by quantifying the area percentage of the main peak relative to any impurity peaks. researchgate.net For reaction monitoring, aliquots of the reaction mixture can be injected at different time points to track the consumption of starting materials and the formation of the product and any byproducts.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds. cdc.gov It is particularly useful for identifying and quantifying volatile impurities that may be present in "this compound," such as residual solvents from the synthesis process. bibliotekanauki.plresearcher.life When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the structural identification of these volatile components. tandfonline.com

While "this compound" itself has a relatively high boiling point, GC analysis is critical for detecting low-level volatile impurities. Headspace GC-MS is a particularly effective technique for this purpose, where the vapor above a sample is injected into the GC, concentrating the volatile analytes. bibliotekanauki.plmee.gov.cn

Typical GC-MS Parameters for Volatile Impurity Profiling:

| Parameter | Typical Conditions | Rationale |

| Column | HP-5MS or equivalent (non-polar) | A versatile column suitable for a wide range of volatile organic compounds. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases that do not react with the analytes. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) | Allows for the separation of compounds with a range of boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio information, enabling the identification of unknown compounds by comparison to spectral libraries. nist.gov |

The use of pyridine as a solvent or in a reaction can be monitored, although care must be taken as it can potentially have a negative effect on certain GC columns. researchgate.net However, for the analysis of volatile impurities in the final product, GC-MS offers unparalleled sensitivity and specificity. shimadzu.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations

"this compound" is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). As enantiomers often exhibit different pharmacological activities, their separation and quantification are of paramount importance in pharmaceutical research. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional methods like chiral HPLC, including faster analysis times and reduced consumption of toxic organic solvents. selvita.comchromatographyonline.com

SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. selvita.com The enantioselective separation is achieved by using a chiral stationary phase (CSP).

Illustrative SFC Method for Chiral Separation:

| Parameter | Potential Conditions | Rationale |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP | These phases are known to provide excellent enantioselectivity for a wide range of chiral compounds. |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., methanol (B129727), isopropanol) | The modifier is used to adjust the polarity of the mobile phase and optimize the separation. |

| Detection | UV and/or Mass Spectrometry (MS) | UV detection is standard, while MS provides mass confirmation of the separated enantiomers. researchgate.net |

| Temperature & Pressure | Controlled (e.g., 40°C and 150 bar) | Critical parameters that influence the density and solvating power of the supercritical fluid. researchgate.net |

The development of an SFC method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers of "this compound". chromatographyonline.com

Hyphenated Techniques for Complex Mixture Analysis

To unravel the complexity of reaction mixtures and identify minor components, hyphenated techniques that couple a separation method with a powerful detection method are employed.

LC-MS/MS and LC-NMR for Structural Elucidation of Minor Components

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification and structural elucidation of compounds in complex mixtures. nih.gov In the context of "this compound" analysis, LC-MS/MS can be used to identify and characterize minor impurities that may not be detectable by HPLC-UV. nih.gov The first mass spectrometer (MS1) selects the parent ion of an impurity, which is then fragmented, and the resulting fragment ions are analyzed by the second mass spectrometer (MS2), providing structural information. nih.gov

For definitive structural elucidation, Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) can be employed. This technique provides detailed structural information, including the connectivity of atoms, which is crucial for unambiguously identifying unknown impurities. nih.gov The combination of LC-MS/MS and LC-NMR provides a comprehensive understanding of the impurity profile of "this compound". orientjchem.org

GCxGC for Comprehensive Mixture Profiling

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that provides a significant increase in separation power compared to conventional GC. researchgate.netmonash.edu In GCxGC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different column. researchgate.net This results in a two-dimensional chromatogram with greatly enhanced resolution, making it ideal for the analysis of highly complex volatile and semi-volatile mixtures. mdpi.comnih.gov

For "this compound," GCxGC could be used for a detailed fingerprinting of all volatile components in a sample, including isomers and trace-level impurities that may co-elute in a one-dimensional GC separation. nih.gov This comprehensive profiling is valuable for understanding the complete composition of a sample and for identifying potential markers of different synthetic routes or degradation pathways.

Impurity Profiling and Stability Studies in Synthetic Batches

The identification and control of impurities are critical aspects of chemical research and development, as impurities can significantly impact the properties and biological activity of a compound. beilstein-journals.orgresearchgate.net Stability studies are equally important to understand how the quality of the substance changes over time under various environmental conditions. nih.govconicet.gov.ar

Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities present in a synthetic batch of a substance. dphen1.comasianpubs.org These impurities can originate from starting materials, intermediates, by-products of the reaction, or degradation of the final compound. beilstein-journals.org For this compound, potential impurities could include:

Process-Related Impurities: Unreacted starting materials (e.g., a 3-substituted pyridine precursor), reagents, or intermediates from the synthetic route.

Degradation-Related Impurities: Products formed due to the degradation of this compound under storage or stress conditions.

High-Performance Liquid Chromatography (HPLC), particularly with a high-resolution mass spectrometry (MS) detector, is the most powerful technique for impurity profiling. chromatographyonline.comnih.gov A well-developed HPLC method can separate the main compound from its impurities, which can then be identified by their mass-to-charge ratio and fragmentation patterns in the MS detector. dphen1.com

Interactive Table: Potential Impurities in the Synthesis of this compound

| Impurity Name | Potential Origin | Analytical Detection |

| 3-Pyridinecarboxaldehyde | Incomplete reduction of the starting material. | HPLC-MS |

| 2-Cyclopropyl-3-pyridinecarboxylic acid | Oxidation of the methanol group. | HPLC-MS |

| Isomeric Impurities | Formation of other positional isomers during synthesis. | HPLC-MS |

| Residual Solvents | Trapped solvents from the final crystallization step. | Gas Chromatography (GC) |

Stability Studies

Stability studies are conducted to evaluate the intrinsic stability of a compound and to identify its degradation products. nih.govconicet.gov.ar These studies typically involve subjecting the compound to forced degradation under various stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines. sapub.orgnih.gov The goal is to induce degradation to a level of 5-20% to ensure that the analytical methods are stability-indicating, meaning they can separate the intact drug from its degradation products. researchgate.net